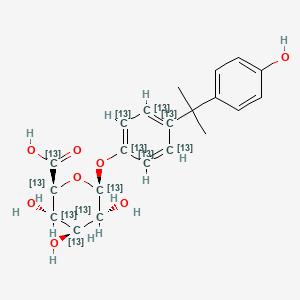
Hydroxyzine Acetic Acid Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyzine Acetic Acid Hydrochloride Salt is a compound that belongs to the class of first-generation antihistamines. It is known for its sedative, anxiolytic, and antiemetic properties. This compound is commonly used in the treatment of allergic conditions, anxiety, and tension associated with psychoneuroses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxyzine Acetic Acid Hydrochloride Salt can be synthesized through a series of chemical reactions involving the starting material hydroxyzine. The synthesis typically involves the reaction of hydroxyzine with acetic acid and hydrochloric acid under controlled conditions to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process includes the crystallization and purification of the final product to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxyzine Acetic Acid Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxyzine N-oxide, while reduction can yield hydroxyzine .
Wissenschaftliche Forschungsanwendungen
Hydroxyzine Acetic Acid Hydrochloride Salt has a wide range of scientific research applications, including:
Wirkmechanismus
Hydroxyzine Acetic Acid Hydrochloride Salt exerts its effects primarily through its action as a potent and selective histamine H1 receptor inverse agonist. This action is responsible for its antihistamine and sedative effects. Additionally, it acts as an antagonist of the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. These interactions contribute to its anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: A second-generation antihistamine and the active metabolite of hydroxyzine.
Diphenhydramine: Another first-generation antihistamine with similar sedative and antiemetic properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic conditions
Uniqueness
Hydroxyzine Acetic Acid Hydrochloride Salt is unique due to its combination of antihistamine, anxiolytic, and antiemetic properties. Unlike some other first-generation antihistamines, it has a lower affinity for muscarinic acetylcholine receptors, resulting in fewer anticholinergic side effects .
Eigenschaften
Molekularformel |
C23H30Cl2N2O4 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C23H29ClN2O4.ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28;/h1-9,23H,10-18H2,(H,27,28);1H |
InChI-Schlüssel |
UUZWRZSEGBVALX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)

![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)

![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)

![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)


![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
